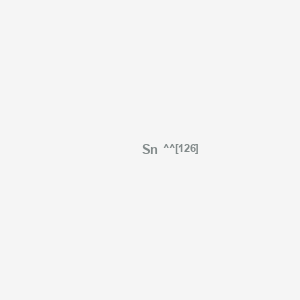

Tin-126

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tin-126, also known as this compound, is a radioactive isotope of tin with a mass number of 126. It has 50 protons and 76 neutrons in its nucleus. This compound is one of the many isotopes of tin, which is a chemical element with the symbol Sn and atomic number 50. This isotope is particularly notable for its long half-life of approximately 230,000 years .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tin-126 is typically produced as a byproduct of nuclear fission reactions. It can be synthesized through the neutron irradiation of tin-125 in a nuclear reactor. The reaction involves the capture of a neutron by tin-125, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound is not common due to its radioactive nature and the complexity of its synthesis. it can be isolated from nuclear waste where it is present in trace amounts. The process involves several steps, including digestion, co-precipitation, and purification using anion exchange resins .

Análisis De Reacciones Químicas

Types of Reactions: Tin-126 undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized to form tin oxides.

Reduction: It can be reduced to its metallic form.

Substitution: this compound can participate in substitution reactions where it replaces another element in a compound.

Common Reagents and Conditions:

Oxidation: Reagents such as oxygen or hydrogen peroxide can be used under controlled conditions.

Reduction: Reducing agents like hydrogen gas or carbon monoxide are commonly used.

Substitution: Various halogens and acids can be used as reagents.

Major Products:

Oxidation: Tin oxides (e.g., SnO, SnO₂)

Reduction: Metallic tin

Substitution: Tin halides (e.g., SnCl₂, SnBr₂)

Aplicaciones Científicas De Investigación

Tin-126 has several scientific research applications, including:

Nuclear Physics: It is used in studies related to nuclear structure and stability due to its long half-life and radioactive properties.

Archaeology: Tin isotopes help in identifying the authenticity of ancient artifacts and understanding ancient metallurgical practices.

Environmental Science: this compound is used to trace the movement and distribution of tin in the environment.

Mecanismo De Acción

The primary mechanism of action for tin-126 involves its radioactive decay. This compound undergoes beta decay, transforming into antimony-126 while emitting a beta particle (electron). This decay process releases energy and results in the formation of a new element, antimony-126 . The emitted beta particles and gamma radiation can interact with surrounding materials, causing ionization and other chemical changes.

Comparación Con Compuestos Similares

Tin-124: Another isotope of tin with a mass number of 124, which is stable and non-radioactive.

Tin-125: A radioactive isotope of tin with a shorter half-life compared to tin-126.

Antimony-126: The decay product of this compound, which is also radioactive.

Comparison:

Stability: this compound is less stable compared to tin-124 but more stable than tin-125.

Radioactivity: this compound is radioactive, whereas tin-124 is stable. Tin-125 and antimony-126 are also radioactive but have different half-lives and decay properties.

Propiedades

Número CAS |

15832-50-5 |

|---|---|

Fórmula molecular |

Sn |

Peso molecular |

125.9077 g/mol |

Nombre IUPAC |

tin-126 |

InChI |

InChI=1S/Sn/i1+7 |

Clave InChI |

ATJFFYVFTNAWJD-RKEGKUSMSA-N |

SMILES |

[Sn] |

SMILES isomérico |

[126Sn] |

SMILES canónico |

[Sn] |

Sinónimos |

Tin-126 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7'-methyl-N-(2-methylphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide](/img/structure/B107461.png)

![6-[(Cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B107483.png)